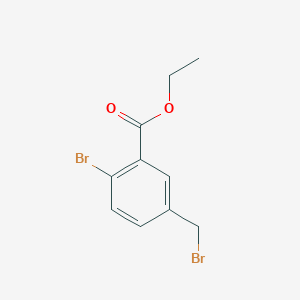

Ethyl 2-bromo-5-(bromomethyl)benzoate

Descripción general

Descripción

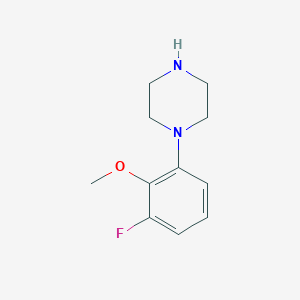

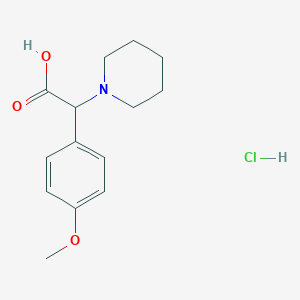

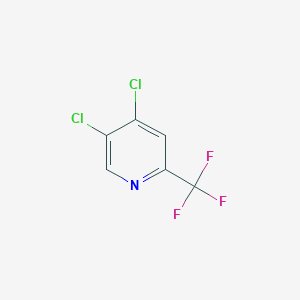

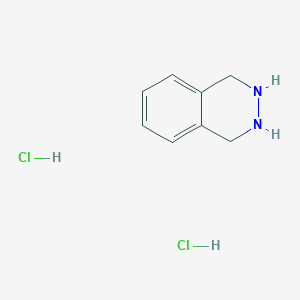

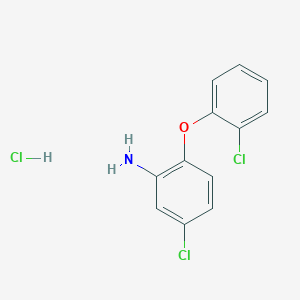

Ethyl 2-bromo-5-(bromomethyl)benzoate is an organic compound with the molecular formula C9H9Br2O2. It is an ester of bromoacetic acid and bromobenzene, and is widely used in organic synthesis and laboratory experiments. It is a colorless or yellowish solid, and is soluble in most organic solvents. The compound is also known as 2-bromo-5-(bromomethyl)benzoic acid ethyl ester, or EBBBE.

Aplicaciones Científicas De Investigación

Benzoate and Sorbate Salts: Clinical and Environmental Implications

Benzoate salts, closely related to the compound , have been extensively studied for their preservative properties and potential health implications. For instance, sodium benzoate is recognized for its utility in food and beverage preservation. However, concerns exist regarding its safety, as it can react with ascorbic acid to produce benzene, a known carcinogen. Despite this, sodium benzoate has shown promise in treating various medical conditions, including urea cycle disorders, multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease, indicating its significant clinical applications (Piper & Piper, 2017).

Methyl-2-formyl Benzoate: A Bioactive Precursor

Another chemically related compound, Methyl-2-formyl benzoate, showcases a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as a versatile substrate in organic synthesis underlines the compound's importance in the pharmaceutical industry, highlighting its potential as a precursor for developing new bioactive molecules (Farooq & Ngaini, 2019).

Ethylene Oxide Sterilization

Ethylene oxide, while not directly related to Ethyl 2-bromo-5-(bromomethyl)benzoate, provides a context for the application of chemical agents in sterilization processes. This compound is a well-known sterilizing agent, especially for medical devices, illustrating the critical role chemicals play in ensuring the safety and sterility of medical instruments (Mendes, Brandão, & Silva, 2007).

Mecanismo De Acción

Mode of Action

For instance, they can undergo nucleophilic substitution reactions . In these reactions, a bromine atom is replaced by another group, leading to the formation of a new compound. This can result in changes to the target molecule, potentially altering its function .

Biochemical Pathways

They may act as intermediates in the synthesis of other compounds, potentially affecting the pathways these compounds are involved in .

Pharmacokinetics

As a brominated organic compound, its bioavailability could be influenced by factors such as its lipophilicity, molecular size, and the presence of transporters in the body .

Action Environment

The action, efficacy, and stability of Ethyl 2-bromo-5-(bromomethyl)benzoate can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules in the environment . For instance, the reactivity of brominated benzoates can be influenced by the solvent in which they are dissolved .

Propiedades

IUPAC Name |

ethyl 2-bromo-5-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJHZSGMIWVXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743814 | |

| Record name | Ethyl 2-bromo-5-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-5-(bromomethyl)benzoate | |

CAS RN |

1261483-52-6 | |

| Record name | Ethyl 2-bromo-5-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate](/img/structure/B1401535.png)

![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)

![[3-Chloro-4-(hexyloxy)phenyl]acetic acid](/img/structure/B1401539.png)